Regioisomeric Differentiation: 3‑Carboxylic Acid versus 2‑Carboxylic Acid Scaffold Reactivity and Biological Targeting
The 3‑carboxylic acid regioisomer (CAS 856176-37-9) offers a distinct synthetic entry point and downstream biological profile compared to the 2‑carboxylic acid analog. While the 3‑carboxylic acid scaffold itself serves as a versatile building block for diverse derivatization, the 2‑carboxylic acid framework has been extensively characterized in the context of monoamine transporter inhibitors [1]. Specifically, 3‑biaryl‑8‑oxabicyclo[3.2.1]octane‑2‑carboxylic acid methyl esters exhibit potent inhibition of dopamine (DAT) and serotonin (SERT) transporters, with certain analogs achieving up to 177‑fold selectivity for DAT over SERT [1][2]. This established SAR landscape around the 2‑carboxylic acid position highlights a gap in the 3‑carboxylic acid series, representing an opportunity for novel intellectual property and distinct biological interrogation. For researchers seeking to explore untargeted chemical space within the oxabicyclo[3.2.1]octane family, the 3‑carboxylic acid scaffold provides a strategic alternative to the more heavily investigated 2‑carboxylic acid series.
| Evidence Dimension | Scaffold regioisomerism and associated biological activity profile |
|---|---|
| Target Compound Data | Carboxylic acid at 3‑position (CAS 856176-37-9); primarily utilized as a synthetic intermediate; specific biological activity data for the parent acid are limited in public literature [3] |
| Comparator Or Baseline | Carboxylic acid at 2‑position (e.g., 3‑biaryl‑8‑oxabicyclo[3.2.1]octane‑2‑carboxylic acid methyl esters); established DAT/SERT inhibition with up to 177‑fold selectivity for DAT [1][2] |
| Quantified Difference | Regioisomeric shift of carboxylic acid from 2‑ to 3‑position alters spatial orientation of key functional groups and synthetic derivatization pathways; no direct quantitative activity comparison available due to lack of published data on 3‑carboxylic acid derivatives in this assay |
| Conditions | In vitro monoamine transporter inhibition assays (DAT and SERT); synthetic accessibility via Stille and Suzuki cross‑coupling protocols [1] |
Why This Matters
Selecting the 3‑carboxylic acid scaffold over the 2‑carboxylic acid analog enables exploration of a less‑crowded chemical space, potentially circumventing existing intellectual property and offering a fresh vector for SAR studies.
- [1] Torun L, Madras BK, Meltzer PC. Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorg Med Chem. 2012;20(9):2762-2772. View Source
- [2] Meltzer PC, et al. 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: potent non-nitrogen inhibitors of monoamine transporters. J Med Chem. 2000;43(16):2982-2991. View Source
- [3] PubChem. 8-Oxabicyclo(3.2.1)octane-3-carboxylic acid. Compound Summary for CID 273829. National Center for Biotechnology Information. View Source
